2-chloro-9H-carbazole
Overview
Description
2-Chloro-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound Carbazole and its derivatives are known for their versatile biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-9H-carbazole typically involves the chlorination of 9H-carbazole. One common method is the direct chlorination using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the second position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it to 2-amino-9H-carbazole.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbazole-2,3-dione derivatives.
Reduction: 2-Amino-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Derivatives of this compound are investigated for their potential use as therapeutic agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent optoelectronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-9H-carbazole and its derivatives often involves interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the chlorine substitution.
2-Amino-9H-carbazole: A derivative with an amino group at the second position.
2,7-Dichloro-9H-carbazole: A derivative with two chlorine atoms at the second and seventh positions.
Comparison: 2-Chloro-9H-carbazole is unique due to the presence of a chlorine atom at the second position, which significantly alters its chemical reactivity and potential applications compared to its parent compound and other derivatives. The chlorine substitution enhances its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and materials science.
Biological Activity
2-Chloro-9H-carbazole is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and neuroprotective properties, supported by recent research findings.
This compound has the molecular formula and a molecular weight of approximately 217.65 g/mol. Its structural characteristics contribute to its biological activity, particularly due to the presence of the chlorine atom which can influence electronic properties and reactivity.
Anticancer Activity
Numerous studies have demonstrated the potential anticancer properties of this compound and its derivatives:
- Mechanism of Action : Research indicates that carbazole derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .
- Cell Line Studies : In vitro assays have shown that various carbazole derivatives exhibit significant cytotoxicity against several cancer cell lines such as A549 (lung), MCF-7 (breast), and DU-145 (prostate). For instance, compounds derived from this compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 5.9 | Topoisomerase II inhibition |
This compound | MCF-7 | 25.7 | Induction of apoptosis |
This compound | DU-145 | 10.0 | Cell cycle arrest |
Antibacterial Activity
The antibacterial effects of this compound have also been explored:
- In Vitro Testing : Studies using disk diffusion methods revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 250 µg/mL depending on the bacterial strain tested .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Escherichia coli | 125 |
Bacillus subtilis | 31.25 |
Neuroprotective Activity
Neuroprotective effects are another significant aspect of the biological activity of this compound:
- Cellular Protection : Research has shown that derivatives of carbazole can protect neuronal cells from oxidative stress-induced damage. Specifically, compounds like this compound have been found to reduce cell death in models of neurodegeneration by scavenging free radicals and modulating apoptotic pathways .
- In Vivo Studies : Animal studies have indicated that administration of carbazole derivatives resulted in improved cognitive function in models of Alzheimer's disease, suggesting potential therapeutic applications for neurodegenerative conditions .
Case Studies and Research Findings
- Anticancer Efficacy : A study by Jiang et al. synthesized a series of carbazole-rhodanine conjugates that showed enhanced anticancer activity compared to traditional chemotherapeutics like etoposide. The study highlighted the role of structural modifications in improving bioactivity against cancer cells .
- Antibacterial Properties : Dabrovolskas et al. evaluated several carbazole derivatives for their antibacterial efficacy against Bacillus subtilis and E. coli, demonstrating that halogenated derivatives exhibited superior activity compared to non-halogenated counterparts .
- Neuroprotective Effects : Howorko et al. investigated N-substituted carbazoles for their neuroprotective properties, finding that specific substitutions significantly enhanced their protective effects against glutamate-induced toxicity in neuronal cell lines .
Properties
IUPAC Name |
2-chloro-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQQFCPPDBFFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372894 | |
Record name | 2-chloro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10537-08-3 | |
Record name | 2-chloro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.